molecular formula C17H26ClNO2 B4443334 4-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride

4-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride

Cat. No.: B4443334
M. Wt: 311.8 g/mol
InChI Key: DCHJQDOQWJGLNV-BJILWQEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a morpholine ring, a butenyl chain, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-propan-2-ylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Butenyl Chain Introduction: The phenoxy intermediate is then reacted with a butenyl halide under basic conditions to introduce the butenyl chain.

    Morpholine Ring Formation: The final step involves the reaction of the butenyl intermediate with morpholine in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction

Properties

IUPAC Name

4-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-15(2)16-6-5-7-17(14-16)20-11-4-3-8-18-9-12-19-13-10-18;/h3-7,14-15H,8-13H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHJQDOQWJGLNV-BJILWQEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCC=CCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC=C1)OC/C=C/CN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride
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4-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride
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4-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride
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4-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride
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4-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride
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4-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride

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